molecular formula C10H11ClN2O3S B7891683 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide

Cat. No.: B7891683
M. Wt: 274.72 g/mol
InChI Key: DHHUTDOFUSYVQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide typically involves the reaction of chlorosulfonylbenzoic acid with cyclopropylamine. The reaction is carried out in an aqueous medium, and the resulting sulfonamide is then coupled with a carboxamide using carbodiimide coupling .

Chemical Reactions Analysis

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

Comparison with Similar Compounds

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide can be compared with other sulfamoyl benzamide derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can affect their biological activity and selectivity. This compound is unique due to its specific cyclopropyl and sulfamoyl groups, which contribute to its potent inhibitory activity against h-NTPDases .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHUTDOFUSYVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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